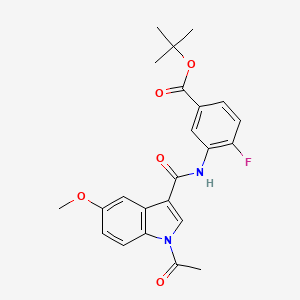

CBP/p300-IN-1

Description

Core Functions as Transcriptional Co-activators and Histone Acetyltransferases (HATs)

The primary role of CBP/p300 in gene regulation stems from their intrinsic histone acetyltransferase (HAT) activity. thno.org This enzymatic function allows them to transfer an acetyl group from a donor molecule, acetyl-CoA, to the lysine (B10760008) residues on histone proteins. medchemexpress.com This seemingly small chemical modification has profound effects on the structure of chromatin—the complex of DNA and proteins in the nucleus.

CBP/p300 are responsible for acetylating several lysine residues on the tails of histone proteins, particularly H3 and H4. thno.org One of the most significant and well-studied of these modifications is the acetylation of lysine 27 on histone H3 (H3K27ac). pnas.org This mark is a hallmark of active enhancers and promoters—regions of DNA that regulate gene activity. pnas.org

The process of histone acetylation neutralizes the positive charge of the lysine residue. This charge neutralization weakens the electrostatic interaction between the negatively charged DNA backbone and the histone proteins. The result is a more relaxed, open chromatin structure known as euchromatin. This "loosening" of the chromatin makes the DNA more accessible to the transcriptional machinery, including RNA polymerase II, thereby facilitating gene transcription. embopress.org Conversely, the removal of these acetyl groups leads to a more condensed chromatin state (heterochromatin), which is associated with gene silencing. uniprot.org CBP/p300 recruitment can lead to the eviction of the entire histone octamer from DNA at certain promoters, a process that is dependent on their acetyltransferase activity. glpbio.comeurekaselect.com

The bromodomain is a structural module within the CBP/p300 proteins that specifically recognizes acetylated lysine residues. thno.org This allows CBP/p300 to "read" the very epigenetic marks they "write," creating a positive feedback loop that helps maintain an active chromatin state at target genes. thno.org The chemical inhibitor CBP/p300-IN-1 functions by targeting this very bromodomain. pnas.org By binding to the bromodomain, it prevents CBP/p300 from recognizing acetylated histones, thereby disrupting its co-activator function. pnas.org

Table 1: Key Histone Acetylation Marks by CBP/p300

| Histone | Specific Lysine Residue | Functional Consequence |

| Histone H3 | K27 | Marks active enhancers and promoters, promotes transcriptional activation. pnas.org |

| Histone H3 | K18 | Associated with active transcription. |

| Histone H4 | Multiple residues | Contributes to open chromatin structure. thno.org |

This table is generated based on the text and cited sources.

The enzymatic activity of CBP/p300 is not limited to histones. They can acetylate a vast array of other proteins, including numerous transcription factors, which can modulate their activity, stability, and DNA-binding ability. researchgate.net

For example, the tumor suppressor protein p53 can be acetylated by CBP/p300. This acetylation enhances p53's ability to bind to specific DNA sequences and activate genes involved in cell cycle arrest and apoptosis, thereby helping to prevent cancer. researchgate.net Other transcription factors acetylated by CBP/p300 include GATA-1, which is crucial for blood cell development, and MyoD, a master regulator of muscle differentiation. pnas.org Acetylation of these factors by CBP/p300 generally enhances their transcriptional activity. researchgate.net

Pivotal Roles in Cellular Homeostasis and Biological Processes

Through their widespread influence on gene expression, CBP/p300 are central to maintaining cellular balance and directing fundamental biological processes. Their function is critical for development, and mutations or dysregulation of these proteins are linked to various human diseases, including cancer. ctestingbio.com

CBP/p300 play a crucial role in controlling the cell cycle, the ordered series of events that lead to cell division. Their HAT activity is regulated in a cell-cycle-dependent manner, peaking at the transition between the G1 and S phases, a critical checkpoint for DNA replication. nih.gov They are essential for the activity of the E2F family of transcription factors, which control the expression of genes required for S-phase entry. nih.gov By modulating chromatin structure and the activity of key cell cycle proteins, CBP/p300 help ensure the orderly progression of cell division. uniprot.org Inhibition of CBP/p300 can lead to a halt in cell cycle progression. pnas.org

The ability of CBP/p300 to regulate gene expression makes them master regulators of cell proliferation (growth and division) and differentiation (the process by which cells become specialized). During embryonic development and tissue maintenance, CBP/p300 are recruited by lineage-specific transcription factors to activate the genetic programs that define a cell's identity. pnas.org For instance, they are required for the differentiation of muscle cells, nerve cells, and various immune cells. Studies using inhibitors that block CBP/p300 function have shown that their activity is essential for the proliferation of certain cancer cells, such as castration-resistant prostate cancer. ctestingbio.com The compound this compound, as an ester derivative, has been shown to markedly inhibit the growth of several prostate cancer cell lines.

Table 2: Research Findings on a CBP/p300 Bromodomain Inhibitor from the 1-(1H-indol-1-yl)ethanone Series

| Compound ID | Target | IC50 (AlphaScreen) | Cell Line | Effect | Reference |

| 32h | CBP Bromodomain | 0.037 µM | - | Potent and selective binding | |

| 29h (ester of 32h) | CBP/p300 | - | LNCaP, 22Rv1, C4-2B | Markedly inhibits cell growth | |

| 29h (ester of 32h) | - | - | LNCaP | Suppresses mRNA of AR, AR target genes, and oncogenes |

This table is based on data for compounds from the same chemical series as this compound, as described in the cited literature.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells and maintaining tissue homeostasis. CBP/p300 are involved in this process, in part through their interaction with and acetylation of the p53 tumor suppressor protein. thno.org By activating p53, CBP/p300 can promote the transcription of genes that trigger apoptosis. thno.org Conversely, in some contexts, the inhibition of CBP/p300 can also induce apoptosis. For example, in bladder and prostate cancer cells, the combined inhibition of CBP and p300 has been shown to induce apoptosis. embopress.org This suggests that cancer cells can become dependent on CBP/p300 activity for their survival, making these proteins attractive targets for cancer therapy. embopress.org

Involvement in DNA Repair Pathways (e.g., Homologous Recombination)

CBP and p300 are critically involved in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. nih.govnih.gov They contribute to this process through multiple mechanisms. One key role is the acetylation of histones at the sites of DSBs, which helps to recruit DNA repair proteins to the damaged chromatin. nih.govnih.gov

Furthermore, CBP and p300 are instrumental in the transcriptional activation of genes essential for homologous recombination (HR), a major and high-fidelity pathway for repairing DSBs. nih.govnih.govbiorxiv.org Research has demonstrated that CBP and p300 bind to the promoter regions of the BRCA1 and RAD51 genes, which are key players in the HR process. nih.gov By acetylating histones H3 and H4 at these promoters, they facilitate the binding of transcription factors, leading to the expression of BRCA1 and RAD51 proteins. nih.gov Depletion of CBP and p300 has been shown to impair HR activity and reduce the levels of both BRCA1 and RAD51. nih.gov This highlights the multifaceted role of CBP and p300 in not only modifying the local chromatin environment at the break site but also in ensuring the availability of the necessary protein machinery for repair. nih.gov Recent studies in prostate cancer have further solidified the role of CBP/p300 in facilitating DSB repair through homologous recombination, linking their expression to DNA repair capacity. aacrjournals.orgaacrjournals.org

Pathophysiological Significance of CBP/p300 Dysregulation

Given their central role in orchestrating a multitude of cellular processes, it is not surprising that the dysregulation of CBP and p300 function is implicated in a variety of human diseases.

Association with Neoplastic Transformation and Tumorigenesis

The involvement of CBP and p300 in cancer is complex, with evidence suggesting they can act as both tumor suppressors and oncogenes depending on the cellular context. nih.gov Somatic mutations that inactivate CBP or p300 are found in a range of cancers, including leukemia and other solid tumors. tandfonline.comnih.gov These loss-of-function mutations can disrupt the normal regulation of cell growth, differentiation, and apoptosis, contributing to tumorigenesis. nih.gov For instance, CBP/p300 are important for the function of tumor suppressors like p53. nih.gov

Conversely, in many cancers, CBP and p300 are overexpressed and their increased HAT activity can promote the transcription of oncogenes, driving cancer cell proliferation, survival, and metastasis. mdpi.comthno.org For example, in certain types of prostate cancer, CBP/p300 act as co-activators for the androgen receptor, promoting cancer progression. nih.govbiorxiv.org The inhibition of CBP/p300 has been shown to be a promising strategy in these contexts. nih.govmdpi.com The dual role of CBP/p300 underscores their intricate involvement in maintaining cellular homeostasis and how their dysregulation can be co-opted by cancer cells.

Contributions to Inflammatory Conditions

CBP and p300 are significant players in the regulation of inflammatory responses. uzh.ch They are involved in the transcriptional activation of numerous pro-inflammatory genes, including cytokines. ashpublications.org For instance, they can co-activate transcription factors like NF-κB, which is a master regulator of inflammation. physiology.org

In conditions like rheumatoid arthritis, the sustained inflammatory response of synovial fibroblasts is associated with persistent histone acetylation, a process mediated by CBP and p300. uzh.ch Studies have shown that p300 is a major HAT for H3K27ac in these cells and regulates a diverse set of pathways related to inflammation and tissue remodeling. uzh.ch Furthermore, inhibitors targeting the bromodomains of CBP and p300 have been shown to reduce the production of the pro-inflammatory cytokine IL-17A, suggesting a therapeutic potential for these inhibitors in Th17-driven inflammatory diseases like ankylosing spondylitis and psoriatic arthritis. pnas.orgnih.gov

Implication in Neurodegenerative Disorders

Emerging evidence strongly implicates the dysregulation of CBP and p300 in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Huntington's disease. embopress.orgresearchgate.netnih.gov Histone acetylation is crucial for neuronal plasticity and memory formation, processes that are often impaired in these conditions. researchgate.netucl.ac.uk

In the context of neurodegeneration, a loss of CBP/p300 function and subsequent decrease in histone acetylation appear to be common themes. embopress.org For example, in models of Huntington's disease, the mutant huntingtin protein can interfere with the HAT activity of CBP, leading to transcriptional dysregulation and neuronal dysfunction. embopress.org Similarly, in Alzheimer's disease, there is evidence of reduced CBP levels and activity. ucl.ac.uk The degradation of CBP by enzymes like caspases during neuronal apoptosis can lead to a decrease in the transcription of genes important for neuronal survival. embopress.org The dysfunction of p300-regulated autophagy has also been linked to neurodegeneration. biologists.com Therefore, strategies aimed at restoring or enhancing CBP/p300 HAT activity are being explored as potential therapeutic avenues for these devastating disorders. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O5/c1-13(27)26-12-17(16-11-15(30-5)7-9-20(16)26)21(28)25-19-10-14(6-8-18(19)24)22(29)31-23(2,3)4/h6-12H,1-5H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTANBUTBDVIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC(=C3)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Functional Characterization of Cbp/p300 and Their Modulators

Structural Organization and Key Domains of CBP/p300

CBP and p300 are large proteins, each approximately 2,400 amino acids in length, and share a high degree of sequence similarity, particularly within their conserved functional domains. edpsciences.orgresearchgate.net These domains allow them to interact with a vast network of proteins and execute their functions as histone acetyltransferases and transcriptional co-factors. nih.govmdpi.com The principal domains include a catalytic histone acetyltransferase (HAT) domain, a bromodomain (BRD) for recognizing acetylated proteins, and several protein-protein interaction domains. wikipedia.orgbionity.commdpi.com

Table 1: Key Functional Domains of Human CBP/p300 Proteins

| Domain | Other Names | Approximate Location (p300) | Function |

|---|---|---|---|

| CH1 | TAZ1 | 323-423 | Zinc-finger domain; interacts with transcription factors like HIF-1α. wikipedia.orgnih.gov |

| KIX | CREB-binding domain | 566-645 | Binds to transactivation domains of transcription factors such as CREB and c-Myb. wikipedia.orgplos.orgwikipedia.org |

| Bromodomain | BRD | 1067-1139 | Recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. wikipedia.orgmdpi.comacs.org |

| HAT | KAT | 1287-1663 | Catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues. wikipedia.orgnih.govnih.gov |

| CH2 | - | 1155-1280 | Contains PHD and RING finger motifs; influences HAT activity. nih.govsemanticscholar.orgpnas.org |

| TAZ2 | CH3 | 1728-1809 | Zinc-finger domain; interacts with various transcription factors. wikipedia.orgnih.govpnas.org |

| IBiD | NCBD, SID | 1992-2098 | Binds to interferon response factors and other nuclear proteins. wikipedia.orgnih.govnih.gov |

The histone acetyltransferase (HAT) domain is the enzymatic core of CBP/p300, responsible for transferring an acetyl group from acetyl coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins. nih.govmdpi.comebi.ac.uk This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure that is accessible to the transcriptional machinery. bionity.compatsnap.com

The bromodomain is a conserved structural module of approximately 110 amino acids that functions as a "reader" of epigenetic marks. mdpi.comnih.gov Specifically, the CBP/p300 bromodomain recognizes and binds to acetylated lysine (KAc) residues on histone tails and other proteins. mdpi.comacs.org This interaction is critical for tethering the CBP/p300 complex to specific chromatin regions, which facilitates the acetylation of nearby nucleosomes and the recruitment of other transcriptional machinery. mdpi.comnih.gov The binding of the bromodomain to acetylated histones can create a positive feedback loop, maintaining CBP/p300 enzymatic activity at target loci. aacrjournals.org Structurally, the bromodomain consists of a left-handed bundle of four α-helices (αZ, αA, αB, αC) that form a hydrophobic pocket to accommodate the acetyl-lysine side chain. edpsciences.org

Beyond the catalytic and reader domains, CBP/p300 contains several other domains that mediate interactions with a wide array of transcription factors, forming a hub for transcriptional regulation. wikipedia.orgmdpi.comnih.gov

KIX Domain : The KIX (kinase-inducible domain interacting) domain is a well-characterized globular domain that serves as a docking site for the transactivation domains of numerous transcription factors. plos.orgwikipedia.org It contains two distinct binding sites, often referred to as the "c-Myb site" and the "MLL site," which can bind different transcription factors simultaneously or competitively, allowing for the integration of multiple signaling pathways. wikipedia.orgpnas.orgnih.gov Key interaction partners include CREB (cAMP response element-binding protein) and c-Myb. plos.orgwikipedia.org

TAZ1 and TAZ2 Domains : The TAZ1 (also known as CH1) and TAZ2 (also known as CH3) domains are homologous cysteine-histidine rich domains that each coordinate three zinc ions to form stable zinc-finger structures. wikipedia.orgnih.gov These domains provide additional platforms for protein-protein interactions. nih.gov For example, the TAZ1/CH1 domain is known to bind hypoxia-inducible factor-1α (HIF-1α), a critical transcription factor in the cellular response to low oxygen. acs.orgnih.govacs.org Despite their structural similarity, TAZ1 and TAZ2 typically bind to different sets of transcription factors, contributing to the functional specificity of CBP/p300. nih.govpnas.org

Mechanistic Principles of CBP/p300 Modulation by Chemical Compounds (e.g., "CBP/p300-IN-1" type compounds)

The critical roles of CBP/p300 in gene regulation have made them attractive targets for the development of small-molecule modulators. nih.gov These compounds typically function through one of two primary mechanisms: direct inhibition of the HAT domain's catalytic activity or disruption of the bromodomain's ability to recognize acetylated lysines. mdpi.com

Inhibitors targeting the HAT domain are designed to block the enzymatic function of CBP/p300, thereby preventing the acetylation of histones and other proteins. nih.govpatsnap.com This leads to a global or targeted reduction in histone acetylation, such as on H3K27, which can suppress the expression of key oncogenes. nih.gov These inhibitors often act as competitors with either the histone substrate or the acetyl-CoA cofactor. For example, the small molecule A-485 is a potent and selective catalytic inhibitor of p300/CBP. nih.govselleckchem.com More recently, covalent inhibitors such as CBP/p300-IN-12 have been developed, which form a covalent bond with a cysteine residue (C1450) in the active site of the HAT domain, leading to irreversible inhibition. medchemexpress.comglpbio.com

Another major class of CBP/p300 modulators, which includes the compound This compound , targets the bromodomain. mdpi.commedchemexpress.comglpbio.com These inhibitors function by disrupting the interaction between the bromodomain and its acetyl-lysine targets. mdpi.comaacrjournals.org They are typically designed as acetyl-lysine mimetics that competitively bind to the hydrophobic pocket of the bromodomain. aacrjournals.orgnih.gov By occupying this binding site, the inhibitors prevent the bromodomain from docking onto acetylated histones and other proteins. mdpi.com This action effectively blocks the recruitment of the CBP/p300 co-activator complex to chromatin, thereby inhibiting the transcription of target genes involved in cell growth and proliferation. nih.govmdpi.com Several potent and selective CBP/p300 bromodomain inhibitors have been developed, demonstrating therapeutic potential by impairing the aberrant self-renewal of cancer cells. aacrjournals.orgnih.govashpublications.org

Table 2: Examples of CBP/p300 Inhibitors and Their Mechanisms

| Compound Name | Target Domain | Mechanism of Action | Type of Inhibition |

|---|---|---|---|

| A-485 | HAT | Competes with substrate/cofactor to block catalytic activity. nih.govselleckchem.com | Catalytic Inhibitor |

| C646 | HAT | Competes with histone substrate to block catalytic activity. nih.gov | Catalytic Inhibitor |

| CBP/p300-IN-12 | HAT | Forms a covalent adduct with Cys1450 in the active site. medchemexpress.comglpbio.com | Covalent Catalytic Inhibitor |

| I-CBP112 | Bromodomain | Acts as an acetyl-lysine mimetic, competitively blocking the KAc binding pocket. aacrjournals.orgnih.gov | Protein-Protein Interaction Inhibitor |

| CCS1477 | Bromodomain | Competitively binds to the bromodomain, preventing recognition of acetylated histones. mdpi.comashpublications.org | Protein-Protein Interaction Inhibitor |

| This compound | Bromodomain | Functions as a CBP/p300 bromodomain inhibitor. medchemexpress.comglpbio.com | Protein-Protein Interaction Inhibitor |

Interference with Protein-Protein Interfaces

The transcriptional coactivators CREB-binding protein (CBP) and its paralog E1A binding protein p300 are crucial hubs for a multitude of protein-protein interactions that regulate gene expression. These interactions are fundamental to various cellular processes, and their disruption is a key mechanism of action for inhibitors like this compound.

Hypoxia-Inducible Factor 1α (HIF-1α): The interaction between CBP/p300 and HIF-1α is critical for the cellular response to low oxygen conditions (hypoxia). CBP/p300 acts as a coactivator for HIF-1α, enhancing the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov The recruitment of CBP/p300 to HIF-1α is a key step in this process. nih.govnih.gov Inhibitors targeting this interaction can effectively modulate the hypoxic response.

β-catenin: In the Wnt signaling pathway, β-catenin acts as a transcriptional coactivator. Its interaction with CBP/p300 is essential for the activation of Wnt target genes, which play roles in cell proliferation, differentiation, and embryonic development. nih.govnih.govembopress.orgpnas.org The association of β-catenin with CBP/p300 facilitates the recruitment of the transcriptional machinery to target gene promoters. nih.gov

RelA: As a key component of the NF-κB signaling pathway, the RelA (p65) subunit interacts with CBP/p300 to mediate the transcription of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov This interaction is often dependent on the phosphorylation of RelA and involves specific domains on both proteins. nih.gov

Microphthalmia-associated transcription factor (MITF): MITF is a master regulator of melanocyte development and is implicated in melanoma. Its transcriptional activity relies on the recruitment of CBP/p300. nih.govbiorxiv.orgbiorxiv.org This interaction is crucial for the expression of MITF target genes that control pigmentation and cell survival. nih.gov

Targeted Protein Degradation Approaches

Targeted protein degradation has emerged as a powerful therapeutic strategy. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins via the ubiquitin-proteasome system. While this compound is characterized as a bromodomain inhibitor, the development of degraders targeting CBP/p300, such as dCBP-1, highlights the therapeutic potential of eliminating these proteins. unimelb.edu.auresearchgate.netdigitellinc.comnih.govmedchemexpress.com These degraders work by simultaneously binding to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. digitellinc.com This approach offers a distinct mechanism from simple inhibition, as it can eliminate both the enzymatic and scaffolding functions of CBP/p300. unimelb.edu.audigitellinc.com

CBP/p300-Mediated Signaling Pathways and Transcriptional Networks

The inhibitory action of compounds like this compound has profound effects on several key signaling pathways that are integral to cellular homeostasis and are frequently implicated in cancer and other diseases.

Wnt/β-catenin Pathway Regulation

The Wnt/β-catenin signaling pathway is fundamental to a wide array of biological processes. The interaction between β-catenin and CBP/p300 is a critical node in this pathway, leading to the transcriptional activation of Wnt target genes. nih.govnih.govembopress.orgpnas.org CBP/p300 can act as a bimodal regulator, both positively and negatively influencing Wnt signaling depending on the context. nih.govembopress.org By inhibiting the bromodomain of CBP/p300, this compound can modulate the expression of genes regulated by this pathway, such as those involved in cell proliferation. A study on a series of 1-(1H-indol-1-yl)ethanone derivatives, from which this compound is derived, showed that these inhibitors can suppress the expression of androgen receptor (AR) and its target genes in prostate cancer cells, a pathway often intertwined with Wnt signaling. nih.gov

p53 Tumor Suppressor Pathway Integration

The p53 tumor suppressor protein is a critical guardian of the genome, and its activity is tightly regulated. CBP/p300 plays a crucial role in the p53 pathway by acetylating p53, which enhances its stability and transcriptional activity. nih.govnih.govembopress.org This leads to the activation of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.gov Furthermore, CBP and p300 can act as E4 polyubiquitin (B1169507) ligases for p53 in the cytoplasm, marking it for degradation. nih.gov By modulating CBP/p300 function, inhibitors can indirectly influence the p53-mediated stress response.

Hypoxia-Inducible Factor 1α (HIF-1α) Response Modulation

The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1α. The recruitment of CBP/p300 is essential for HIF-1α-mediated transactivation of its target genes. nih.govnih.govpnas.orgbiologists.comatsjournals.org This interaction allows cells to adapt to low oxygen environments by promoting angiogenesis and metabolic reprogramming. nih.govnih.gov Inhibition of the CBP/p300 bromodomain can disrupt this interaction, thereby impairing the cellular hypoxic response, a strategy that is particularly relevant in the context of solid tumors where hypoxia is a common feature.

NF-κB Signaling Pathway Control

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. The transcriptional activity of the NF-κB subunit RelA (p65) is significantly enhanced through its interaction with CBP/p300. nih.govnih.govpnas.org This coactivation is crucial for the expression of a wide range of pro-inflammatory and anti-apoptotic genes. mdpi.comaacrjournals.org The inhibition of CBP/p300 can therefore dampen NF-κB-dependent gene expression, providing a potential therapeutic avenue for inflammatory diseases and certain types of cancer. mdpi.comaacrjournals.org

TGF-β/SMAD Pathway Interactions

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in regulating a multitude of cellular processes, including growth, differentiation, and immune responses. nih.gov Central to this pathway are the SMAD transcription factors, which, upon activation by TGF-β receptor phosphorylation, translocate to the nucleus to regulate gene expression. nih.gov The transcriptional coactivators CREB-binding protein (CBP) and p300 are essential components of the TGF-β/SMAD signaling cascade. nih.gov

Furthermore, CBP/p300 can directly acetylate SMAD proteins themselves. For instance, p300/CBP can acetylate Smad2 and Smad3, which enhances their transactivation potential and further augments TGF-β1-induced gene expression. nih.govresearchgate.net This post-translational modification of SMADs by CBP/p300 represents a key regulatory step in the TGF-β signaling pathway. researchgate.netsemanticscholar.org The dysregulation of TGF-β signaling is implicated in the progression of various diseases, including cancer, making the interaction between CBP/p300 and SMADs a potential therapeutic target. nih.gov

Androgen Receptor (AR) Co-activation

The androgen receptor (AR), a nuclear steroid hormone receptor, is a key driver of prostate cancer growth and proliferation. nih.govaacrjournals.org The transcriptional activity of the AR is highly dependent on the recruitment of co-activator proteins, among which CBP and p300 are critically important. nih.govnih.gov CBP/p300 function as essential co-activators for the AR, enhancing its ability to drive the expression of genes involved in cell cycle progression and metabolism that promote tumor growth. nih.govelsevierpure.com

The interaction between CBP/p300 and the AR is crucial for both androgen-dependent and androgen-independent AR transactivation. aacrjournals.org For instance, interleukin-6 (IL-6) can activate AR-dependent gene expression in the absence of androgens, a process that requires p300 and its HAT activity. nih.govaacrjournals.org Similarly, interleukin-4 (IL-4) enhances the interaction of CBP/p300 with the AR. nih.gov

Inhibition of CBP/p300 has emerged as a promising therapeutic strategy to block AR signaling in prostate cancer. nih.govaacrjournals.org Small molecule inhibitors targeting the bromodomain of p300/CBP, such as CCS1477, have been shown to down-regulate AR and c-Myc expression and inhibit the proliferation of prostate cancer cells. aacrjournals.orgcellcentric.comresearchgate.net These inhibitors can impact the recruitment of CBP, p300, and the full-length AR to known AR binding sites, thereby abrogating persistent AR signaling in castration-resistant prostate cancer (CRPC). nih.gov

MITF-Dependent Gene Regulation

The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, survival, and differentiation. aacrjournals.orgnih.gov In the context of melanoma, MITF can act as a lineage-specific oncogene, and its expression levels are critical for tumor cell proliferation. aacrjournals.orgnih.gov The transcriptional activity of MITF is dependent on its interaction with the co-activators CBP and p300. nih.govnih.gov

The transactivation domain of MITF interacts with the TAZ1 and TAZ2 domains of CBP/p300. nih.govbiorxiv.org This recruitment of CBP/p300 is essential for MITF-regulated gene expression. nih.govnih.gov p300 directly regulates MITF expression through histone acetylation at the proximal regulatory regions of the MITF gene. aacrjournals.orgnih.gov This epigenetic regulation by p300 is a critical driver of human melanoma growth. aacrjournals.org

Targeted inhibition of the acetyltransferase activity of p300/CBP has demonstrated significant growth inhibitory effects in melanoma cells that express high levels of MITF. aacrjournals.orgnih.gov This suggests that the p300-MITF axis is a promising therapeutic target in melanoma. aacrjournals.orgresearchgate.net The sensitivity of melanoma cells to p300/CBP inhibitors has been shown to correlate with MITF expression levels. aacrjournals.orgresearchgate.net

Influence on Other Oncogenic and Tumor Suppressor Transcription Factors (e.g., MYC, MYB, IRF4, TAL1)

CBP and p300 are crucial transcriptional co-activators that interact with a wide array of transcription factors, including several key oncogenes and tumor suppressors, thereby playing a pivotal role in cancer biology.

MYC: The oncoprotein MYC is a critical driver in many human cancers. CBP/p300 inhibitors have been shown to suppress MYC expression. cellcentric.comresearchgate.net In multiple myeloma, inhibition of the CBP/EP300 bromodomain has been demonstrated to lead to the downstream suppression of c-MYC. nih.govnih.govelifesciences.org This effect is often linked to the suppression of another transcription factor, IRF4. nih.gov

IRF4: Interferon Regulatory Factor 4 (IRF4) is a key transcription factor for the viability of multiple myeloma cells. nih.gov CBP/EP300 bromodomain inhibition has been shown to directly suppress the expression of IRF4, which in turn leads to the repression of its target gene, MYC. nih.gov This highlights the IRF4/MYC axis as a key target of CBP/p300 inhibitors in this malignancy. nih.gov Selective inhibition of the p300 catalytic domain has also been shown to downregulate IRF4 at both the mRNA and protein levels. researchgate.net

The broad influence of CBP/p300 on these and other transcription factors underscores their central role in maintaining the transcriptional programs that drive various cancers.

Impact of CBP/p300 Modulation on Gene Expression and Cellular Phenotypes

Global Transcriptional Dysregulation Analysis

Modulation of CBP and p300 activity leads to significant and widespread changes in global gene expression. As master co-activators, CBP/p300 are involved in regulating the transcription of a vast number of genes across different cellular contexts. semanticscholar.org Inhibition of CBP/p300 can therefore lead to a profound dysregulation of the cellular transcriptome.

Studies in mouse embryonic stem cells have shown that reduced levels of CBP and p300 result in unique patterns of transcriptional dysregulation. nih.govresearchgate.net While there is a significant overlap in the genes bound by both CBP and p300, there are also distinct sets of genes that are preferentially regulated by one or the other. semanticscholar.org This suggests that despite their high degree of homology, CBP and p300 have both redundant and non-redundant functions in transcriptional regulation. nih.gov

In cancer cells, inhibition of CBP/p300 leads to the transcriptional modulation of key oncogenic pathways. For example, in multiple myeloma, treatment with a p300/CBP inhibitor resulted in the repression of IRF4 and multiple oncogenic gene signatures. nih.gov Similarly, in prostate cancer, inhibition of p300/CBP leads to a reduction in the expression of AR-driven and C-MYC-driven transcripts. nih.gov These global transcriptional changes are a direct consequence of the role of CBP/p300 in maintaining the activity of critical transcription factors and the associated gene expression programs.

Regulation of Enhancer and Super-Enhancer Networks

Enhancers are DNA regulatory elements that are crucial for controlling gene expression, often in a cell-type-specific manner. wikipedia.org Super-enhancers are clusters of enhancers that drive the expression of genes that are critical for cell identity. umh.es CBP and p300 are hallmark proteins of active enhancers and super-enhancers, and their histone acetyltransferase activity, particularly the acetylation of histone H3 at lysine 27 (H3K27ac), is a key mark of enhancer activity. nih.govbiorxiv.orgwikipedia.org

The recruitment of CBP/p300 to enhancers is a critical step in their activation. nih.gov Inhibition of CBP/p300 catalytic activity leads to a rapid and global reduction in H3K27ac at both enhancers and super-enhancers. embopress.orgelifesciences.org This loss of acetylation is associated with a decrease in enhancer RNA (eRNA) transcription and a reduction in the recruitment of RNA polymerase II to these elements. embopress.org

The modulation of enhancer and super-enhancer networks by CBP/p300 inhibitors has profound effects on the expression of key oncogenes. embopress.org For instance, in Ewing sarcoma, p300/CBP is required for the activity of pathogenic EWS::FLI1-sensitive enhancers that drive the expression of downstream target genes. embopress.org Similarly, in other cancers, the disruption of super-enhancer-driven transcriptional programs by CBP/p300 inhibition underlies the anti-tumor activity of these compounds. nih.gov Therefore, the regulation of enhancer and super-enhancer function is a key mechanism through which CBP/p300 modulation impacts cellular phenotypes.

Effects on Cell Cycle Progression and Cell Survival

Inhibition of the histone acetyltransferase (HAT) activity of CBP/p300 has profound effects on cell cycle progression and survival. The specific p300/CBP inhibitor C646 has been shown to block the growth of human melanoma cells by promoting cellular senescence and arresting the cell cycle. nih.gov Similarly, in goat adipose-derived stem cells, C646 treatment blocked cell proliferation and arrested the cell cycle. tandfonline.com

Further studies have demonstrated that depleting p300 in CBP-deficient cancer cells initially leads to a G1 phase arrest, which is then followed by the induction of apoptotic cell death. aacrjournals.org This synthetic lethal interaction highlights the essential, partially redundant roles of CBP and p300 in cell survival. aacrjournals.org In prostate cancer cell lines, the specific knockdown of p300 via siRNA, but not CBP, resulted in a significant increase in caspase-dependent apoptosis. nih.govaacrjournals.org This effect was recapitulated by the chemical inhibitor C646, which also induced apoptosis in these cells. nih.govaacrjournals.org

The inhibition of CBP/p300 HAT activity using the inhibitor A-485 was found to reduce the growth of mouse embryonic stem cells and increase the proportion of cells in the G1 phase of the cell cycle. le.ac.uk These findings collectively indicate that the acetyltransferase activity of CBP/p300 is critical for progression through the cell cycle and for protecting cells, particularly cancer cells, from apoptosis.

| Inhibitor/Method | Cell Type | Effect on Cell Cycle | Effect on Cell Survival | Reference |

|---|---|---|---|---|

| C646 | Human Melanoma Cells | Cell cycle blockage, promotes senescence | Inhibits growth | nih.gov |

| p300 depletion (siRNA) | CBP-deficient Cancer Cells | G1 arrest | Induces apoptosis | aacrjournals.org |

| p300 depletion (siRNA) | Prostate Cancer Cells (PC3, LNCaP) | Not specified | Induces caspase-dependent apoptosis | nih.govaacrjournals.org |

| A-485 | Mouse Embryonic Stem Cells | Elevates proportion of cells in G1 | Reduces growth | le.ac.uk |

Modulation of DNA Damage Response (DDR) Pathways, including Homologous Recombination (HR)

CBP and p300 are integral mediators of the DNA damage response (DDR), playing key roles in the repair of DNA double-strand breaks (DSBs). nih.govnih.gov Their HAT activity is crucial for facilitating the recruitment of DNA repair factors to damage sites. nih.gov Inhibition of CBP/p300 can therefore compromise genomic integrity and sensitize cells to DNA damaging agents. nih.gov

In castration-resistant prostate cancer (CRPC), molecular analyses have shown that CBP/p300 facilitate the efficiency of DSB repair through the homologous recombination (HR) pathway. nih.govaacrjournals.org Attenuation of CBP/p300, either through genetic knockdown or with the bromodomain inhibitor CCS1477 (inobrodib), leads to a decrease in the expression of HR factors. nih.gov This impairment of HR-mediated repair highlights the role of CBP/p300 in governing the rapid repair of DNA DSBs. nih.govaacrjournals.org

The HAT inhibitor C646 has been shown to inhibit the DNA damage response in melanoma cells. nih.gov Treatment with C646 enhances the sensitivity of these cells to DNA damaging agents like cisplatin, leading to increased apoptosis. nih.gov This suggests that targeting p300/CBP HAT activity could be a therapeutic strategy to overcome resistance to DNA-damaging chemotherapies. nih.gov The function of CBP/p300 as tumor suppressors is partly attributed to their role in fine-tuning DNA damage signaling and repair, thereby maintaining genome stability. nih.gov

| Inhibitor/Method | Cell Type | Effect on DDR/HR | Reference |

|---|---|---|---|

| CCS1477 (Inobrodib) | Prostate Cancer Cells | Decreases HR efficiency and expression of HR factors | nih.gov |

| C646 | Melanoma Cells | Inhibits DNA damage response; enhances sensitivity to cisplatin | nih.gov |

| Genetic knockdown (shRNA) | Prostate Cancer Cells | Decreases HR gene targets | nih.gov |

Alterations in Cellular Energy Metabolism (Glycolysis, OXPHOS)

The coactivators CBP and p300 play dichotomous roles in the regulation of cellular metabolism and energetics. Disrupting the function of these proteins can alter the balance between glycolysis and mitochondrial oxidative phosphorylation (OXPHOS), the two major pathways for ATP production.

Studies have shown that disrupting p300 functionality specifically promotes a shift towards glycolytic metabolism. researchgate.net For instance, the small molecule inhibitor ICG-001, which disrupts the interaction between CBP and β-catenin, leads to a recruitment of p300 to β-catenin/TCF complexes. This switch is a prerequisite for increased mitochondrial oxidative metabolism during the initiation of cellular differentiation. researchgate.net Conversely, conditions that favor p300 disruption or knockdown result in enhanced glycolysis. researchgate.net From a posttranslational modification perspective, p300 is involved in regulating glycolysis by mediating the 2-hydroxyisobutyl conversion of ENO1, thereby influencing colon cancer metabolism. nih.gov The p300 inhibitor C646 has also been found to inhibit the metabolism of hepatocellular carcinoma cells through this mechanism. nih.gov

These findings suggest that CBP and p300 have distinct roles in integrating signaling cascades that coordinate cellular metabolism with cell fate decisions, and that inhibiting their function can significantly rewire cellular energy production. researchgate.net

Influence on Stem Cell Pluripotency and Lineage Commitment

The acetyltransferase activity of CBP/p300 is indispensable for maintaining the pluripotency of embryonic stem cells (ESCs) and for their proper differentiation. le.ac.uk Inhibition of p300/CBP's catalytic function with the specific inhibitor A-485 leads to a robust downregulation of key pluripotency genes, including Oct4, Nanog, and Sox2. le.ac.uk This is accompanied by a reduction in chromatin accessibility at the super-enhancer elements of these genes. le.ac.uk

While compromising self-renewal, CBP/p300 inhibition also affects lineage commitment. Treatment with A-485 was observed to upregulate several trophectoderm-associated genes, suggesting a shift in cell fate. le.ac.uk Furthermore, during directed differentiation of ESCs into gastruloids, p300/CBP inhibition blocked proper development and downregulated key differentiation markers. le.ac.uk

Studies using neural stem cells (NSCs) have revealed unique and non-redundant roles for CBP and p300 in differentiation. While the combined loss of both proteins severely compromises NSC proliferation, the absence of either one individually impairs differentiation into neuronal and astrocytic lineages. nih.gov Specifically, the astrocyte fate is highly sensitive to the loss of either protein. nih.gov Elimination of CBP tends to favor differentiation towards the oligodendrocytic lineage, whereas NSCs lacking p300 often stall at pluripotent stages, unable to commit to a different lineage. nih.gov The use of the inhibitor C646 on adipose-derived stem cells was also shown to promote their differentiation into adipocytes and influence their differentiation into neuronal cells. tandfonline.com These findings underscore the critical and distinct roles of CBP and p300 in orchestrating the balance between stem cell self-renewal and lineage specification. nih.gov

Preclinical Efficacy Studies of Cbp/p300 Modulators in Disease Models

Cancer Models

Hematological Malignancies

Inhibition of CBP/p300 has demonstrated significant preclinical activity across a range of hematological cancers. ashpublications.org These malignancies often depend on transcription factors that recruit CBP/p300 to drive the expression of oncogenes. nih.govoncologypipeline.com Consequently, targeting this interaction has become a key therapeutic strategy.

Acute Myeloid Leukemia (AML)

CBP/p300 are essential for the proliferation and maintenance of acute myeloid leukemia (AML), where they regulate genes involved in critical cellular processes like DNA replication and cell cycle progression. nih.gov Pharmacological inhibition of the lysine (B10760008) acetyltransferase (KAT) activity of CBP/p300 has shown preclinical efficacy in many AML subtypes. nih.gov This inhibition leads to cell-cycle arrest and apoptosis in leukemia cells while largely sparing normal hematopoietic progenitor cells. nih.govnih.gov

In AML models, including cell lines like MOLM-16 and MV-4-11, CBP/p300 inhibitors downregulate the expression of key oncogenes such as MYC. mdpi.comresearchgate.net The compound CCS1477, a selective inhibitor of the p300/CBP bromodomain, demonstrated potent anti-leukemic effects in both in vitro and in vivo AML models. researchgate.net Studies using the selective small molecule inhibitor C646 also showed a significant decrease in the growth and clonogenic potential of multiple human AML cell lines. ashpublications.org This effect was linked to the induction of apoptosis and cell cycle arrest. ashpublications.org Furthermore, research has indicated that targeting CBP/p300 can enhance the efficacy of other anti-leukemic agents. mdpi.com

Diffuse Large B-cell Lymphoma (DLBCL)

In certain subtypes of Diffuse Large B-cell Lymphoma (DLBCL), particularly those with mutations in the CREBBP gene, there is a synthetic lethal relationship with p300, making p300 a viable therapeutic target. nih.govashpublications.org Inactivating mutations in CBP/p300 can impair histone acetylation and block the terminal differentiation of B-cells. mdpi.com

Although direct preclinical studies on CBP/p300-IN-1 in DLBCL are not extensively detailed in the provided sources, the general class of CBP/p300 inhibitors has shown activity. For instance, inhibitors like C646 were found to reduce MYC expression and induce apoptosis in lymphoma cells, leading to significant tumor reduction in xenograft models. mdpi.com The development of dual inhibitors targeting both BET and CBP/EP300, such as NEO2734, has also shown potent antiproliferative activity in hematologic cancers, including lymphoma cell lines. ashpublications.org This suggests that targeting the CBP/p300 axis is a promising strategy for DLBCL. themarkfoundation.org

Multiple Myeloma

Multiple myeloma cells are highly sensitive to the inhibition of CBP/p300. researchgate.netashpublications.org The survival of these cells often relies on the transcription factors IRF4 and MYC, whose activity is dependent on CBP/p300. oncologypipeline.comashpublications.org Inhibition of the CBP/p300 bromodomain has been shown to be essential for the viability of myeloma cells by repressing the c-MYC gene, a target of IRF4. mdpi.com

The CBP/p300 degrader dCBP-1 has demonstrated promising effects in myeloma cell lines, inducing apoptosis and showing more pronounced activity compared to CBP/p300 inhibitors. researchgate.netashpublications.org These anti-myeloma effects are attributed to the rapid disruption of transcriptional networks mediated by IRF4 and MYC. ashpublications.org Another novel CBP/p300 degrader, CBPD-409, also exhibited significant pro-apoptotic effects in MM cells, both as a monotherapy and in combination with dexamethasone, proving superior to the inhibitor CCS-1477 in preclinical tests. ashpublications.org CBPD-409 also demonstrated in vivo efficacy by reducing tumor burden in a MM1.S xenograft model. ashpublications.org

T-cell Acute Lymphoblastic Leukemia

In T-cell acute lymphoblastic leukemia (T-ALL), the oncogene TAL1 is frequently deregulated. haematologica.org This can occur through mutations that create a new binding site for the transcription factor MYB, which in turn recruits CBP/p300. haematologica.orgresearchgate.net This recruitment leads to the formation of a super-enhancer, causing overexpression of TAL1 and promoting leukemogenesis. nih.govresearchgate.net Therefore, targeting the interaction between MYB and CBP/p300 presents a rational therapeutic approach for this subtype of T-ALL. While specific studies on this compound were not detailed, the mechanistic link provides a strong rationale for the efficacy of CBP/p300 inhibitors in T-ALL. nih.gov

Table 1: Preclinical Efficacy of CBP/p300 Modulators in Hematological Malignancies

| Cancer Type | Compound Class/Name | Cell Lines/Models | Key Findings | Citations |

|---|---|---|---|---|

| Acute Myeloid Leukemia (AML) | CBP/p300 KAT Inhibitor (C646) | Multiple human AML cell lines | Decreased growth and clonogenic potential; induced apoptosis and cell cycle arrest. | nih.govashpublications.org |

| CBP/p300 Bromodomain Inhibitor (CCS1477) | MOLM-16 xenograft | Demonstrated superior tumor growth inhibition. | researchgate.net | |

| Pan BET/CBP/EP300 Inhibitor (NEO2734) | AML cell lines | Showed synergistic effects when combined with BET inhibitors. | ashpublications.org | |

| Diffuse Large B-cell Lymphoma (DLBCL) | CBP/p300 Inhibitor (C646) | Lymphoma xenografts | Reduced MYC expression; induced apoptosis; led to tumor reduction. | mdpi.com |

| Pan BET/CBP/EP300 Inhibitor (NEO2734) | DLBCL cell lines | Potent antiproliferative activity. | ashpublications.org | |

| Multiple Myeloma (MM) | CBP/p300 Degrader (dCBP-1) | Multiple myeloma cell lines | Induced complete degradation of CBP/p300; caused apoptosis; disrupted IRF4/MYC signaling. | researchgate.netashpublications.org |

| CBP/p300 Degrader (CBPD-409) | MM1.S, U266 | Greater pro-apoptotic effects than inhibitors; reduced tumor burden in xenograft model. | ashpublications.org |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | CBP/p300 Inhibition (General) | T-ALL models | Mechanistic rationale based on disrupting MYB-CBP/p300 interaction to reduce TAL1 oncogene expression. | nih.govhaematologica.orgresearchgate.net |

Solid Tumor Models

The role of CBP/p300 as transcriptional co-activators extends to solid tumors, where they are often involved in hormone receptor signaling and other oncogenic pathways.

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), CBP/p300 are potent co-activators for the androgen receptor (AR). aacrjournals.orgnih.gov High expression of p300 is associated with advanced disease. aacrjournals.org Inhibition of the CBP/p300 bromodomain with the compound CCS1477 resulted in a significant downregulation of AR and its target genes, including c-MYC, in multiple prostate cancer models. aacrjournals.orgnih.gov Furthermore, CBP/p300 inhibition has been shown to impact DNA damage repair pathways, suggesting a dual mechanism of action. aacrjournals.orgurotoday.com

A novel, orally active p300/CBP degrader, CBPD-409, demonstrated potent tumor growth inhibition in preclinical models of CRPC and showed synergistic effects with AR antagonists. biorxiv.orgbiorxiv.org Treatment with this degrader was well-tolerated in in vivo models. biorxiv.org These findings underscore the potential of CBP/p300 targeting as a therapeutic strategy for advanced prostate cancer. aacrjournals.orgbiorxiv.org

Table 2: Preclinical Efficacy of CBP/p300 Modulators in Solid Tumors

| Cancer Type | Compound Class/Name | Cell Lines/Models | Key Findings | Citations |

|---|---|---|---|---|

| Prostate Cancer | Bromodomain Inhibitor (CCS1477) | 22Rv1, LNCaP95, PCa models | Downregulated AR, AR-V7, and c-MYC expression; inhibited cell proliferation. | aacrjournals.orgnih.gov |

| PROTAC Degrader (CBPD-409) | VCaP-CRPC xenograft | Potently inhibited tumor growth; synergized with AR antagonists. | biorxiv.orgbiorxiv.org |

Prostate Cancer (Castration-Resistant Prostate Cancer)

The coactivators CREB-binding protein (CBP) and p300 are crucial for the transcriptional activity of the androgen receptor (AR), a key driver in prostate cancer. mdpi.comurotoday.com In castration-resistant prostate cancer (CRPC), where resistance to AR pathway inhibitors (ARPIs) is common, targeting CBP/p300 has emerged as a promising therapeutic strategy. aacrjournals.org

Preclinical studies have demonstrated the efficacy of CBP/p300 inhibitors in both enzalutamide-sensitive and -resistant prostate cancer cell lines. aacrjournals.org For instance, the CBP/p300 inhibitor pocenbrodib (B12395056) (formerly FT-7051) has shown antitumor activity in preclinical models of prostate cancer, including those resistant to current AR inhibitors like enzalutamide (B1683756). aacrjournals.orgepistemonikos.org This has been attributed to the downregulation of AR activity and subsequent inhibition of cell growth. aacrjournals.org Another novel small molecule inhibitor of the p300/CBP bromodomain, CCS1477 (inobrodib), has also demonstrated potent anti-tumor effects in preclinical CRPC models. cellcentric.com

Furthermore, degradation of p300/CBP has been shown to potently inhibit tumor growth in preclinical CRPC models and can synergize with AR antagonists. biorxiv.org A novel, orally active p300/CBP proteolysis targeting chimera (PROTAC) degrader, CBPD-409, effectively suppressed tumor growth in in vivo experiments. biorxiv.org This approach leads to a more profound and sustained inhibition of p300/CBP-dependent oncogenic gene programs compared to bromodomain inhibition alone. biorxiv.org

The combination of CBP/p300 inhibitors with other therapies is also being explored. For example, combining the CBP/p300 inhibitor inobrodib (B606545) with DNA-damaging agents like PARP inhibitors has shown enhanced growth suppression in vitro, suggesting a potential for synthetic lethality in patients with homologous recombination defects. urotoday.com Additionally, the combination of the CBP/p300 inhibitor TT125-802 with AR inhibitors has demonstrated deeper and more durable responses in preclinical models of prostate cancer. tolremo.com

Table 1: Preclinical Efficacy of CBP/p300 Modulators in Prostate Cancer Models

| Compound | Model | Key Findings |

| Pocenbrodib (FT-7051) | Enzalutamide-sensitive and -resistant prostate cancer cell lines, patient-derived xenografts | Demonstrated efficacy with IC50s of ~1 μM; inhibited tumor growth and downregulated AR activity. aacrjournals.orgepistemonikos.org |

| CBPD-409 (PROTAC) | Preclinical models of CRPC | Potently inhibited tumor growth and synergized with AR antagonists. biorxiv.org |

| CCS1477 (inobrodib) | 22Rv1 xenograft model | Showed sustained tumor growth inhibition even after drug withdrawal. cellcentric.com |

| TT125-802 | Preclinical models of prostate cancer | Promoted deeper and more durable responses when combined with AR inhibitors. tolremo.com |

| iP300w | Ewing sarcoma cell lines | Reduced cell viability in a dose-dependent manner. nih.gov |

Breast Cancer (Androgen Receptor-Positive Subtypes, Triple-Negative Breast Cancer)

CBP/p300 are also implicated in the progression of breast cancer, particularly in androgen receptor-positive (AR+) subtypes and triple-negative breast cancer (TNBC). nih.govaacrjournals.org

In AR+ breast cancer, the CBP/p300 bromodomain inhibitor FT-6876 has shown efficacy in preclinical models. nih.govbiospace.com Treatment with FT-6876 led to a reduction in H3K27Ac at specific promoter sites, a decrease in CBP/p300 on chromatin, and a subsequent reduction in nascent RNA and enhancer RNA. nih.gov This resulted in time-dependent growth inhibition in AR+ models, which correlated with AR expression levels. nih.gov

For TNBC, which often has a poor prognosis, targeting CBP/p300 offers a potential therapeutic avenue. aacrjournals.orgjci.org Preclinical studies using the selective CBP/p300 bromodomain inhibitor IACS-70654 have demonstrated its ability to inhibit the growth of neutrophil-enriched TNBC models. nih.govbiorxiv.org The mechanism involves reducing immunosuppressive tumor-associated neutrophils (TANs) and activating an antitumor immune response by inducing an IFN response and MHCI expression in tumor cells. nih.govbiorxiv.org Another compound, L002, identified through high-throughput screening, was found to be highly toxic to the TNBC cell line MDA-MB-231 and potently inhibited the enzymatic activity of p300. aacrjournals.org

Furthermore, the CBP/p300 bromodomain inhibitor I-CBP112 has been shown to sensitize TNBC cells to chemotherapy drugs by decreasing the expression of multidrug-resistance proteins. mdpi.com

Table 2: Preclinical Efficacy of CBP/p300 Modulators in Breast Cancer Models

| Compound | Cancer Subtype | Model | Key Findings |

| FT-6876 | AR+ Breast Cancer | In vitro and in vivo models | Reduced H3K27Ac, decreased AR and ER target gene expression, and led to time-dependent growth inhibition. nih.govbiospace.com |

| IACS-70654 | Triple-Negative Breast Cancer (TNBC) | Syngeneic preclinical models | Reduced tumor-associated neutrophils, inhibited tumor growth, and stimulated an immune response. nih.govbiorxiv.org |

| L002 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 cell line | Highly toxic to cancer cells with an IC50 of 1.98 µM against p300 in vitro. aacrjournals.org |

| I-CBP112 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 cell line | Decreased expression of multidrug-resistance proteins and enhanced toxicity of anticancer drugs. mdpi.com |

Melanoma

The role of p300 in melanoma progression is linked to its regulation of the microphthalmia-associated transcription factor (MITF), a key lineage survival oncogene in melanoma. nih.gov Knockdown of p300 leads to the downregulation of MITF gene expression by reducing H3K27 acetylation at the MITF gene promoter, which in turn suppresses melanoma cell proliferation. nih.gov

Preclinical research has shown that the p300/CBP inhibitor CCS1477 can enhance the efficacy of immune checkpoint blockade in melanoma models. cellcentric.com This is achieved by reducing the expression of PD-L1, including exosomal PD-L1, thereby reactivating T-cell function for tumor attack. cellcentric.com Additionally, the formation of anti-tumor extracellular vesicles (EVs) that inhibit lung metastasis in a mouse melanoma model was found to be dependent on the acetylation of p53 by the BAG6/CBP/p300-acetylase complex. thno.org

Gastrointestinal Stromal Tumors

Gastrointestinal stromal tumors (GISTs) are mesenchymal neoplasms most commonly found in the stomach and small intestine. grupogeis.orgrevistagastroenterologiamexico.org While tyrosine kinase inhibitors are standard treatment, resistance often develops, necessitating new therapeutic targets. nih.govamegroups.org Inhibition of the histone acetyltransferases CBP and p300 has shown antineoplastic effects in GIST cells. nih.gov

The selective HAT inhibitor C646 has been shown to reduce the proliferation of GIST cells. nih.gov Mechanistically, depletion of CBP and p300 leads to the downregulation of ETS translocation variant 1 (ETV1) and subsequent inhibition of KIT, a key driver of GIST. nih.gov C646 treatment also induced apoptosis and cell cycle arrest in GIST882 cells. nih.gov Notably, transcriptional blockage of CBP was found to be more critical than p300 in suppressing cell proliferation. nih.gov

Colorectal Cancer

In colorectal cancer (CRC), CBP and p300 play distinct roles in Wnt/β-catenin signaling, a pathway frequently deregulated in this disease. nih.gov CBP-mediated Wnt signaling is associated with cell proliferation, while p300-mediated activity tends to promote differentiation. nih.gov The small molecule inhibitor ICG-001, which selectively inhibits the CBP/β-catenin interaction, has been shown to downregulate Wnt transcriptional activity in CRC cells. nih.gov

The CBP/p300 bromodomain inhibitor TT125-802 has demonstrated the ability to prevent the development of resistance to KRAS G12C inhibitors in preclinical models of CRC. tolremo.comdrugtargetreview.com This highlights the potential of CBP/p300 inhibition as a strategy to overcome therapy resistance in CRC. drugtargetreview.com

Pancreatic Cancer

The role of p300 has been investigated in pancreatic cancer, particularly in the context of Wnt dependency. nih.gov In RNF43-mutant pancreatic cancers, which are sensitive to Wnt pathway inhibition, loss of EP300 (the gene encoding p300) has been identified as a mechanism of resistance to PORCN inhibitors. nih.gov This loss leads to the downregulation of GATA6, a key transcription factor involved in pancreatic differentiation, resulting in a more aggressive, dedifferentiated cancer subtype. nih.gov

Furthermore, a nuclear signaling axis involving Src and p300 has been shown to control the migratory and invasive behavior of pancreatic cancer cells. oncotarget.com Active Src in the nucleus associates with p300, and this complex regulates the expression of pro-migratory genes. oncotarget.com Inhibition of either Src or p300 can block the migration of pancreatic cancer cells. oncotarget.com Studies have also shown that metformin (B114582) can induce apoptosis in pancreatic cancer cells, and this is accompanied by changes in the levels of histone acetyltransferases, including p300/CBP-associated factor (PCAF). researchgate.net

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), the histone acetyltransferase activity of p300/CBP is often upregulated, correlating with poor patient prognosis. nih.govnih.gov A novel p300 inhibitor, B029-2, has demonstrated significant antitumor effects in HCC cells both in vitro and in vivo. nih.gov Treatment with B029-2 specifically decreased H3K18 and H3K27 acetylation, leading to a disturbance in metabolic reprogramming within the cancer cells. nih.gov The inhibitor was shown to decrease glycolytic function and nucleotide synthesis, key metabolic pathways that fuel tumor growth. nih.gov

The development of PROTACs targeting p300/CBP is also a promising strategy for HCC. researchgate.net The PROTAC degrader QC-182, derived from the p300/CBP bromodomain inhibitor CCS1477, effectively induces p300/CBP degradation and more potently suppresses HCC cell growth compared to its parent inhibitor. researchgate.net

Inflammatory and Autoimmune Disease Models

The modulation of CBP/p300 has shown significant promise in preclinical models of inflammatory and autoimmune diseases, largely driven by the role of these coactivators in the differentiation and function of pathogenic immune cells, particularly T helper 17 (Th17) cells.

Psoriasis is a chronic inflammatory skin disease, and a significant portion of patients also develop psoriatic arthritis (PsA), which involves joint inflammation. plos.org Both conditions are characterized by the central role of Th17 cells and the cytokine Interleukin-17 (IL-17). frontiersin.org Preclinical studies have investigated the utility of CBP/p300 inhibitors in models relevant to these diseases.

In one study, fibroblasts isolated from the skin lesions of psoriasis patients were found to retain an abnormal, pro-inflammatory phenotype in culture, with upregulated expression of genes like the EDA splice variant of fibronectin (EDA FN) and integrin alpha 4 (ITGA4). ucl.ac.uknih.gov A screening of small-molecule epigenetic drugs revealed that selective CBP/p300 inhibitors, including A-485 and SGC-CBP30, could normalize the gene expression in these psoriatic fibroblasts. plos.org

Furthermore, in an imiquimod-induced mouse model of psoriasis-like skin inflammation, systemic treatment with the potent CBP/p300 HAT inhibitor A-485 resulted in a significant reduction of skin inflammation, decreased recruitment of immune cells, and lowered production of inflammatory cytokines. ucl.ac.uknih.gov

For psoriatic arthritis, research has focused on patient-derived cells. The selective CBP/p300 bromodomain inhibitor SGC-CBP30 (also referred to as CBP30) was tested on cells from patients with PsA. biorxiv.orgabcam.com The inhibitor was found to potently reduce the secretion of IL-17A from these cells. biorxiv.orgabcam.com This effect highlights the potential of CBP/p300 inhibition as a targeted strategy to suppress the key driver of inflammation in PsA. biorxiv.org

Ankylosing spondylitis (AS) is a chronic inflammatory disease primarily affecting the spine and sacroiliac joints, with a strong link to Th17-mediated inflammation. biorxiv.orgembopress.org Preclinical research using cells from AS patients has demonstrated the therapeutic potential of targeting the CBP/p300 bromodomain.

The selective CBP/p300 bromodomain inhibitor, SGC-CBP30, was shown to be highly effective in suppressing human Th17 responses. frontiersin.orgabcam.com In functional studies using cells derived from patients with AS, SGC-CBP30 strongly inhibited the secretion of IL-17A. biorxiv.orgabcam.com This effect was achieved with greater selectivity compared to pan-BET (bromodomain and extra-terminal domain) inhibitors like JQ1, which have broader effects on gene transcription. biorxiv.orgabcam.com The data suggest that inhibiting the CBP/p300 bromodomain could be a promising therapeutic strategy for Th17-driven diseases like AS. biorxiv.orgresearchgate.net

Th17 cells are critical drivers of several autoimmune diseases. biorxiv.orgnih.gov The transcriptional coactivator p300 plays a significant role in their function by binding to the Il17a promoter and facilitating chromatin accessibility, which is essential for IL-17A production. biorxiv.orgnih.gov Therefore, inhibiting CBP/p300 is a direct mechanism to modulate Th17-driven inflammation.

Studies have shown that SGC-CBP30, a potent and highly selective inhibitor of the CBP/p300 bromodomains, effectively suppresses human Th17 responses. frontiersin.orgbiorxiv.org In cultured primary human cells, SGC-CBP30 reduced the production of IL-17A and other proinflammatory cytokines. abcam.com When tested on CD4+ T cells from healthy donors, as well as from patients with AS and PsA, SGC-CBP30 significantly inhibited IL-17A secretion. abcam.comnih.gov Transcriptional profiling revealed that SGC-CBP30 had a much more restricted effect on gene expression than the pan-BET inhibitor JQ1, suggesting a more targeted therapeutic action with potentially fewer off-target effects. abcam.comnih.gov These findings identify the CBP/p300 bromodomain as a key target for specifically modulating Th17-mediated inflammatory responses. biorxiv.org

Table 1: Preclinical Efficacy of CBP/p300 Modulators in Inflammatory and Autoimmune Disease Models

| Disease Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Psoriasis (Imiquimod-induced mouse model) | A-485 | Significantly reduced skin inflammation, immune cell recruitment, and inflammatory cytokine production. | ucl.ac.uknih.gov |

| Psoriasis (Psoriatic fibroblast culture) | A-485, SGC-CBP30 | Normalized expression of pro-inflammatory genes (EDA FN, ITGA4). | plos.org |

| Psoriatic Arthritis (Patient-derived cells) | SGC-CBP30 | Strongly reduced secretion of IL-17A. | biorxiv.orgabcam.com |

| Ankylosing Spondylitis (Patient-derived cells) | SGC-CBP30 | Strongly reduced secretion of IL-17A with high selectivity. | biorxiv.orgabcam.com |

| Th17-Driven Inflammation (Human CD4+ T cells) | SGC-CBP30 | Inhibited IL-17A production with more restricted gene expression effects than pan-BET inhibitors. | abcam.comnih.gov |

Neurological Disease Models

The role of CBP/p300 in the central nervous system, particularly in processes of learning and memory, has led to investigations into their modulation as a strategy for neurodegenerative diseases. The findings, however, are complex and suggest different approaches may be needed for different pathologies.

Dysregulation of CBP/p300 function and histone acetylation is a feature of Alzheimer's disease (AD). frontiersin.orgbiorxiv.org However, preclinical studies have yielded seemingly contradictory results regarding whether inhibition or activation of CBP/p300 is the more promising therapeutic avenue.

Studies focusing on tau pathology suggest a benefit from CBP/p300 inhibition . In a tau transgenic mouse model, increased p300/CBP activity was associated with impaired function of the autophagy-lysosomal pathway, which is critical for clearing protein aggregates. nih.govresearchgate.net Hyperactivation of p300/CBP was shown to block autophagic flux and increase the secretion of tau from neurons. nih.govresearchgate.net Conversely, inhibiting p300/CBP, either genetically or with a novel small-molecule inhibitor, promoted autophagic flux, which in turn reduced tau secretion and its subsequent propagation in both in vitro and in vivo fibril-induced tau spreading models. nih.govresearchgate.net

In contrast, other research highlights the detrimental effects of CBP/p300 loss-of-function in AD models and suggests activation as a therapeutic strategy. In APPswe/PS1dE9 mice, a model of familial AD, a significant downregulation of CBP transcriptional activity and protein levels was observed in the hippocampus at an early stage. jneurosci.org This was associated with reduced acetylation of histone H3. jneurosci.org Using iPSC-derived neurons from familial AD patients (with an APP duplication), researchers found that reducing CBP/p300 levels led to a decreased expression of homeostatic amyloid-reducing genes and an increase in the secretion of toxic amyloid-β species. abcam.com Furthermore, studies in tauopathy mouse models have shown that treatment with CSP-TTK21, a small-molecule activator of CBP/p300, can restore spatial memory and synaptic plasticity deficits. researchgate.net This activator was found to re-establish a large portion of the hippocampal transcriptome and rescue the H2B acetylome in the brains of these mice. researchgate.net Similarly, viral gene transfer of CBP into the hippocampus of an AD mouse model was shown to increase BDNF levels and ameliorate learning and memory deficits. nih.govnih.gov

These differing results suggest that the precise role and appropriate modulation of CBP/p300 in AD may be context-dependent, varying with the specific pathological driver (amyloid vs. tau) and the stage of the disease.

In Huntington's disease (HD), a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein (Htt), the evidence consistently points to a loss of CBP function as a key pathogenic mechanism. biorxiv.org The mutant Htt protein directly interacts with CBP, sequestering it into nuclear inclusions and inhibiting its histone acetyltransferase (HAT) activity. frontiersin.orgoup.comfrontiersin.org This leads to reduced histone acetylation and widespread transcriptional dysregulation, contributing to neuronal dysfunction and death. frontiersin.org

Table 2: Preclinical Efficacy of CBP/p300 Modulators in Neurological Disease Models

| Disease Model | Modulation Strategy | Compound/Method | Key Findings | Reference |

|---|---|---|---|---|

| Alzheimer's Disease (Tauopathy mouse model) | Inhibition | p300 inhibitor | Promoted autophagic flux, reduced tau secretion and propagation. | nih.govresearchgate.net |

| Alzheimer's Disease (Familial AD iPSC-neurons) | Activation (via avoiding reduction) | N/A (Perturbation study) | Maintaining CBP/p300 levels was critical for expression of amyloid-reducing genes. | abcam.com |

| Alzheimer's Disease (Tauopathy mouse model) | Activation | CSP-TTK21 (Activator) | Restored spatial memory, synaptic plasticity, and rescued hippocampal transcriptome. | researchgate.net |

| Alzheimer's Disease (AD mouse model) | Activation | CBP Gene Transfer | Increased BDNF levels, ameliorated learning and memory deficits. | nih.govnih.gov |

| Huntington's Disease (HdhQ7/Q111 mouse model) | Enhancement of Acetylation | Trichostatin A (HDAC inhibitor) | Rescued recognition memory deficits and transcription of CREB/CBP target genes. | frontiersin.org |

| Huntington's Disease (General models) | Enhancement of Function | CBP Overexpression | Reduces mutant Htt-induced toxicity. |

Spinal Cord Injury (SCI) Models

The modulation of CBP/p300 activity, primarily through activation, has been a key area of investigation for promoting recovery after spinal cord injury. These proteins are crucial for regulating gene expression programs associated with neuronal survival and regeneration.

Research has focused on the small-molecule activator of CBP/p300, TTK21 . When conjugated with a glucose-derived carbon nanosphere (CSP) to create CSP-TTK21 , it can effectively cross the blood-brain barrier. biorxiv.orgnih.gov In preclinical rodent models of both acute and chronic SCI, the administration of CSP-TTK21 has demonstrated significant therapeutic potential. biorxiv.orgplos.org Studies in chronic SCI models, where treatment was initiated 12 weeks post-injury, showed that CSP-TTK21 could still elicit a significant regenerative response. plos.org

Key findings from these studies include:

Enhanced Axon Growth and Sprouting: In a chronic SCI mouse model, delivery of the CBP/p300 activator TTK21 significantly reduced the retraction of motor corticospinal axons and promoted the growth of sensory dorsal root ganglia (DRG) axons. nih.gov It also markedly increased the sprouting of 5-HT (serotonergic) raphe-spinal axons below the injury site. nih.gov Pharmacological activation of Cbp/p300 was shown to induce regeneration and sprouting of proprioceptive afferents and descending motor axons, leading to functional improvements. nih.gov

Increased Synaptic Plasticity: Treatment with TTK21 led to an increase in the number of vGlut1 (excitatory) boutons opposed to motor neurons in the ventral horn of the spinal cord, indicating enhanced synaptic plasticity. nih.gov

Upregulation of Regeneration-Associated Genes (RAGs): The therapeutic effects are linked to the epigenetic reprogramming of neurons. CBP/p300 activation promotes histone acetylation, particularly H3K9ac, in both motor and sensory neurons. plos.orgmedsci.org This enhanced acetylation leads to the increased expression of RAGs in sensory DRG neurons, effectively reawakening a dormant regenerative gene program even in a chronic injury state. nih.govplos.org The acetylation of p53 via CBP/p300 has also been found to promote axon outgrowth by increasing GAP-43 expression. medsci.org

Functional Recovery: In rodent models of spinal cord contusion, increasing the activity of Cbp acetyltransferase led to improvements in both sensory and motor functions. nih.gov Oral administration of CSP-TTK21 was found to be as effective as intraperitoneal injections in improving motor function in a rat spinal injury model. researchgate.net

These studies underscore that targeting the CBP/p300 pathway is a promising strategy for repairing the injured spinal cord, with activators like TTK21 showing potential to promote anatomical and functional recovery by enhancing neuronal plasticity and regenerative gene expression. nih.govcsic.essci-hub.se

| Model System | CBP/p300 Modulator | Key Findings | Reference |

|---|---|---|---|

| Chronic SCI Mouse Model (Transection) | CSP-TTK21 (Activator) | Enhanced histone acetylation in DRG and motor neurons; promoted motor and sensory axon growth and sprouting; increased synaptic plasticity. | nih.govplos.org |

| Rodent SCI Models (Contusion/Hemisection) | TTK21 (Activator) | Induced regeneration and sprouting of sensory and motor axons; improved sensory and motor functions. | nih.govcsic.es |

| Spinal Injury Rat Model | CSP-TTK21 (Activator, Oral) | Improved motor function and histone acetylation dynamics; increased expression of regeneration-associated genes (RAGs). | researchgate.net |

Rubinstein-Taybi Syndrome (RSTS) Associated Cognitive Impairment Models

Rubinstein-Taybi Syndrome is a rare genetic disorder characterized by intellectual disability, distinct facial features, and skeletal abnormalities. bmj.com It is caused by heterozygous mutations or deletions in the genes encoding CBP (CREBBP) or, less commonly, p300 (EP300), leading to haploinsufficiency of these critical histone acetyltransferases. bmj.commdpi.comcambridge.org The study of RSTS provides a human model for the consequences of reduced CBP/p300 function, which is analogous to the effects of a pharmacological inhibitor.

Preclinical research utilizes mouse models that replicate the genetic basis of RSTS to investigate the resulting cognitive deficits:

Genetic Models: Mouse models with a heterozygous knockout of the Cbp gene (Cbp+/-) successfully replicate aspects of RSTS, including cognitive dysfunction. sickkids.ca These models are crucial for understanding the molecular basis of the neurodevelopmental impairments seen in the syndrome. mdpi.com

Cognitive and Behavioral Deficits: Neonatal Cbp+/- mice exhibit early cognitive impairments, such as altered ultrasonic vocalizations, which are indicative of perturbed neural development. sickkids.ca Adult mice with CBP haploinsufficiency show deficits in long-term memory and hippocampal synaptic plasticity. cambridge.org In contrast, mice with reduced p300 activity show milder cognitive impairments, suggesting CBP plays a more critical role in cognitive functions.

Impaired Neurogenesis: The cognitive deficits in RSTS models are linked to fundamental defects in neural development. CBP haploinsufficiency in mice inhibits the differentiation of embryonic cortical precursors into all three neural lineages (neurons, astrocytes, and oligodendrocytes). sickkids.ca This disruption is associated with decreased CBP binding and reduced histone acetylation at the promoters of key neuronal and glial genes. sickkids.ca